molecular formula C8H12O2 B164825 6-Methylcyclohex-1-enecarboxylic acid CAS No. 5726-56-7

6-Methylcyclohex-1-enecarboxylic acid

Cat. No. B164825
CAS RN: 5726-56-7
M. Wt: 140.18 g/mol
InChI Key: DCXQIBDJDGKXQL-UHFFFAOYSA-N
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Description

6-Methylcyclohex-1-enecarboxylic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a solid substance .


Synthesis Analysis

The synthesis of 6-Methylcyclohex-1-enecarboxylic acid involves various reactions. Some of the reactions include heating the reaction product with aqueous ethanol and KOH , saponification with sodium hydroxide , and reactions with phosphoric acid, trichlorophosphate , and thionyl chloride . It can also undergo reactions with diphenyl phosphoryl azide and triethylamine .


Molecular Structure Analysis

The InChI code for 6-Methylcyclohex-1-enecarboxylic acid is 1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) .


Chemical Reactions Analysis

Carboxylic acids, such as 6-Methylcyclohex-1-enecarboxylic acid, can undergo various reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

6-Methylcyclohex-1-enecarboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Applications in Plant Growth and Preservation

Research on compounds like 1-methylcyclopropene (1-MCP) highlights their significance in influencing plant growth and preserving postharvest quality of fruits and vegetables. 1-MCP is known for its role in inhibiting ethylene action, thereby delaying ripening and senescence in a variety of crops. This points towards the potential of cyclohexene derivatives in agricultural science and food technology for extending the shelf life and maintaining the quality of produce (Blankenship & Dole, 2003) (Watkins, 2006).

2. Role in Antioxidant Activity Measurement

The study of antioxidants is crucial in fields ranging from food science to pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, involve chemical reactions that could potentially involve cyclohexene derivatives as reactants or catalysts. These tests are pivotal for understanding the antioxidant capacity of complex samples, pointing towards the importance of such compounds in analytical chemistry (Munteanu & Apetrei, 2021).

3. Implications in Organic Chemistry and Catalysis

The selective catalytic oxidation of cyclohexene derivatives has significant industrial relevance, especially for producing intermediates used in the chemical industry. Such compounds can lead to a variety of products with different oxidation states and functional groups, indicating the versatility of cyclohexene derivatives in synthetic chemistry and catalysis (Cao et al., 2018).

4. Applications in Hydrogen Storage

Research into organic compounds as hydrogen carriers for energy storage includes cycloalkanes and related structures. Cyclohexene derivatives may be considered in this context for their potential in efficient and selective dehydrogenation, indicating their relevance in energy storage and conversion technologies (Bourane et al., 2016).

Safety And Hazards

The safety information for 6-Methylcyclohex-1-enecarboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P402+P404 .

properties

IUPAC Name

6-methylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQIBDJDGKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylcyclohex-1-enecarboxylic acid

CAS RN

5726-56-7
Record name 6-methylcyclohex-1-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methylcyclohex-1-enecarboxylic acid
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Citations

For This Compound
1
Citations
I Heilbron, ERH Jones, RW Richardson… - Journal of the Chemical …, 1949 - pubs.rsc.org
New methods have been devised for the preparation of cyclohexenealdehyde (111) and 2-methylcyclohex-I-enealdehyde (X). Condensation of these aldehydes with acetone gave …
Number of citations: 21 pubs.rsc.org

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